

"4-(2-Chloro-benzylamino)-cyclohexanol" potential biological activity

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Compound of Interest

Compound Name: 4-(2-Chloro-benzylamino)-
cyclohexanol

CAS No.: 1261233-48-0

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Technical Monograph: 4-(2-Chlorobenzylamino)cyclohexanol (CBAC)

Executive Summary

4-(2-Chlorobenzylamino)cyclohexanol (CBAC) represents a simplified structural analog of the established mucolytic and pharmacological chaperone Ambroxol (trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol). By retaining the core pharmacophore—a secondary amine linker connecting a lipophilic benzyl ring to a polar cyclohexanol moiety—CBAC is predicted to exhibit significant biological activity in two primary therapeutic areas: Lysosomal Storage Disorders (Gaucher Disease) and Neuropathic Pain Management.

This technical guide evaluates the potential of CBAC as a "de-bromo/de-amino" scaffold, analyzing its physicochemical properties, predicted mechanism of action, and experimental validation protocols.

Chemical Profile & Structural Analysis

Property	Description
IUPAC Name	4-[(2-chlorophenyl)methylamino]cyclohexan-1-ol
Molecular Formula	C ₁₃ H ₁₈ ClNO
Molecular Weight	239.74 g/mol
Core Scaffold	N-benzylaminocyclohexanol
Key Substituent	2-Chloro (Ortho-position) on the phenyl ring
Stereochemistry	Exists as cis and trans isomers (relative to cyclohexanol). The trans isomer is generally the bioactive pharmacophore in this class (analogous to Ambroxol).
Predicted pKa	~9.2 (Secondary amine)
Predicted LogP	~2.5 (Moderately lipophilic, CNS penetrant)

Structural Homology to Ambroxol:

- Similarities: Both share the N-benzyl-4-aminocyclohexanol skeleton, critical for binding to the active site of Glucocerebrosidase (GCase) and the pore of Voltage-Gated Sodium Channels (NaVs).
- Differences: CBAC lacks the 3,5-dibromo and 2-amino substituents. This reduction in steric bulk and halogen bonding potential may alter binding kinetics (faster off-rate) and metabolic stability (avoiding debromination pathways).

Potential Biological Activity[1][2][3]

A. Pharmacological Chaperone for GCase (Gaucher Disease)

Mechanism: Like Ambroxol, CBAC is predicted to act as a Pharmacological Chaperone (PC) for acid

-glucosidase (GCase). In patients with Gaucher Disease (e.g., N370S or L444P mutations), the mutant enzyme misfolds in the Endoplasmic Reticulum (ER) and is targeted for degradation.

- **Mode of Action:** CBAC binds to the active site of GCase at neutral pH (ER environment), stabilizing the folded conformation. This allows the enzyme to traffic to the lysosome.[1][2][3][4][5]
- **Lysosomal Release:** Once in the acidic lysosome (pH < 5), the high concentration of the natural substrate (glucosylceramide) and the protonation state of the amine facilitate the displacement of CBAC, restoring enzymatic activity.

B. Voltage-Gated Sodium Channel Blockade (Neuropathic Pain)

Mechanism: The lipophilic amine structure of CBAC suggests potent activity as a use-dependent blocker of NaV1.7 and NaV1.8 channels.

- **Binding Site:** The local anesthetic binding site within the channel pore.
- **State Dependence:** CBAC is expected to bind preferentially to the inactivated state of the channel, stabilizing it and preventing repetitive firing of nociceptive neurons. The 2-chloro substituent provides sufficient lipophilicity to cross the membrane and access the pore from the intracellular side.

Experimental Workflows

Protocol 1: Chemical Synthesis (Reductive Amination)

Objective: Synthesize trans-4-(2-chlorobenzylamino)cyclohexanol.

Reagents:

- 1,4-Cyclohexanedione monoethylene acetal (Starting material)
- 2-Chlorobenzylamine
- Sodium Triacetoxyborohydride (STAB)

- Acetic Acid (Catalyst)

Step-by-Step Methodology:

- Imine Formation: Dissolve 1.0 eq of 4-hydroxycyclohexanone (or protected equivalent) and 1.1 eq of 2-chlorobenzylamine in Dichloroethane (DCE). Add 1.5 eq of Acetic Acid. Stir for 2 hours at Room Temperature (RT).
- Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride portion-wise. Allow to warm to RT and stir overnight.
- Quench & Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM) (3x). Wash organic layer with Brine, dry over MgSO₄, and concentrate.
- Purification: Isolate the trans-isomer via Flash Column Chromatography (SiO₂, MeOH/DCM gradient). The trans-isomer typically elutes after the cis-isomer due to polarity differences.

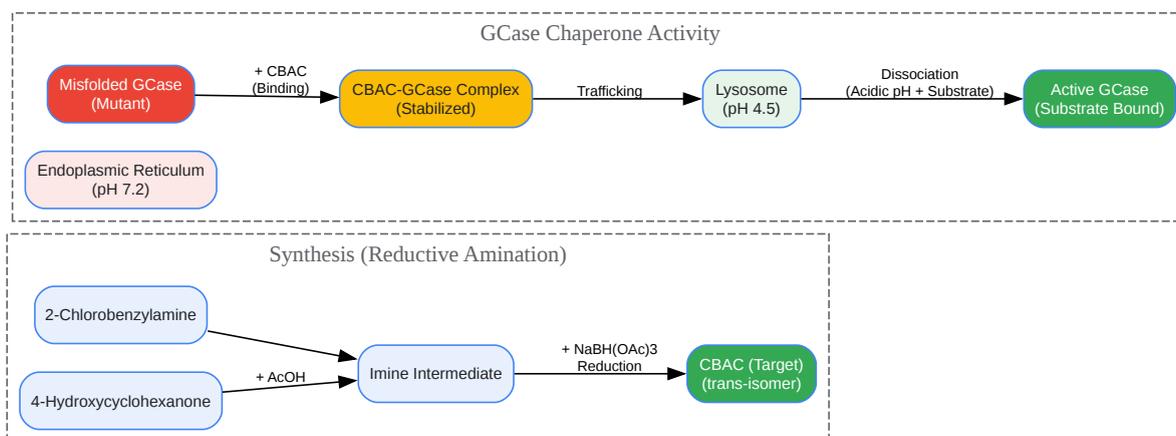
Protocol 2: In Vitro GCase Translocation Assay

Objective: Validate chaperone activity in fibroblast cell lines.

- Cell Culture: Culture Gaucher patient fibroblasts (N370S/N370S) in DMEM + 10% FBS.
- Treatment: Treat cells with CBAC (0.1 – 100 μM) for 4–5 days.
- Lysis: Wash cells with PBS and lyse in citrate-phosphate buffer (pH 5.4) containing 0.25% Triton X-100.
- Enzyme Assay: Incubate lysate with fluorogenic substrate 4-Methylumbelliferyl -D-glucopyranoside (4-MU-Glc).
- Readout: Measure fluorescence (Ex 365 nm / Em 445 nm). An increase in signal relative to untreated control indicates successful lysosomal trafficking.

Visualization of Mechanisms

Figure 1: Synthesis & Chaperone Mechanism



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Caption: Figure 1. Left: Reductive amination synthesis of CBAC. Right: Mechanism of pharmacological chaperoning, where CBAC stabilizes misfolded GCCase in the ER, enabling transport to the lysosome.

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